molecular formula C14H20N2O2 B5627364 1-(1,3-benzodioxol-5-ylmethyl)-4-ethylpiperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-ethylpiperazine

Cat. No.: B5627364
M. Wt: 248.32 g/mol
InChI Key: YKTWQDRASMEKFQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 1,3-benzodioxole moiety and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-ethylpiperazine typically involves the reaction of 1,3-benzodioxole with ethylpiperazine. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction can be carried out using tris(dibenzylideneacetone)dipalladium as the catalyst and 2,2’-bis(phenylphosphino)-1,1’-binaphthyl as the ligand, with cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-ethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-ethylpiperazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-ethylpiperazine is unique due to its specific combination of the 1,3-benzodioxole moiety and the ethyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-5-7-16(8-6-15)10-12-3-4-13-14(9-12)18-11-17-13/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTWQDRASMEKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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